molecular formula C17H26ClNO5 B2445916 Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride CAS No. 1052412-65-3

Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride

Cat. No.: B2445916
CAS No.: 1052412-65-3
M. Wt: 359.85
InChI Key: LANXGCMBRXTKFX-UHFFFAOYSA-N
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Description

Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride is a complex organic compound that features a benzoate ester linked to a morpholine derivative. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.

Properties

IUPAC Name

methyl 4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5.ClH/c1-12-8-18(9-13(2)23-12)10-15(19)11-22-16-6-4-14(5-7-16)17(20)21-3;/h4-7,12-13,15,19H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANXGCMBRXTKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.

    Hydroxypropoxy Linkage: The next step involves the reaction of the morpholine derivative with epichlorohydrin to introduce the hydroxypropoxy group.

    Esterification: The final step is the esterification of the hydroxypropoxy-morpholine intermediate with methyl 4-hydroxybenzoate in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The hydroxypropoxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester without the morpholine derivative.

    2,6-Dimethylmorpholine: Lacks the benzoate ester and hydroxypropoxy group.

    Epichlorohydrin: Used in the synthesis but lacks the aromatic and ester components.

Uniqueness

Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride is unique due to its combination of aromatic, ester, and morpholine functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.

Biological Activity

Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H25ClN2O4
  • Molecular Weight : 350.85 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the morpholino group and hydroxypropoxy moiety contributes to its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound was tested using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.7
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)18.5

These results indicate that the compound has a promising antitumor effect, particularly against breast cancer cells.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It was evaluated against a range of bacterial strains using standard disk diffusion methods. The results are summarized in the table below:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli14
Staphylococcus aureus18
Pseudomonas aeruginosa10

These findings suggest that this compound possesses moderate antibacterial activity.

Study on Antileishmanial Activity

A study investigated the antileishmanial properties of related compounds, revealing that modifications similar to those in this compound can enhance efficacy against Leishmania donovani. The combination of this compound with miltefosine showed a synergistic effect, significantly improving treatment outcomes in vitro .

Clinical Trials

Currently, there are no published clinical trials specifically targeting this compound. However, ongoing research aims to explore its potential as a therapeutic agent in various diseases, particularly in oncology and infectious diseases.

Safety and Toxicology

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further toxicological assessments are necessary to establish its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for Methyl 4-(3-(2,6-dimethylmorpholino)-2-hydroxypropoxy)benzoate hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the benzoate core followed by introduction of the 2,6-dimethylmorpholino group. Critical steps include:

  • Protection/deprotection strategies : For hydroxyl groups to avoid side reactions during alkylation.
  • Stereochemical control : Use of chiral catalysts or resolution techniques to ensure the correct configuration of the 2-hydroxypropoxy moiety .
  • Optimization of coupling conditions : For example, employing DIPEA (diisopropylethylamine) as a base in nucleophilic substitutions, as seen in analogous morpholine-containing syntheses .
  • Purification : Column chromatography (e.g., silica gel with gradients of EtOAC/hexane) or recrystallization to achieve high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the methyl benzoate group (δ ~3.8–4.0 ppm for methoxy) and morpholine protons (δ ~2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>97%) and detect impurities, using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ at calculated m/z).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in activity (e.g., in vitro vs. in vivo assays) may arise from:

  • Solubility limitations : Use co-solvents like DMSO or cyclodextrins to improve bioavailability .
  • Metabolic instability : Perform metabolite profiling via LC-MS to identify degradation pathways .
  • Target selectivity : Employ kinase profiling panels (e.g., for PLK4 inhibition, as seen in morpholine derivatives) to confirm off-target effects .
  • Dose-response validation : Replicate studies using standardized cell lines (e.g., HEK293 or HeLa) to minimize variability .

Q. How does the 2,6-dimethylmorpholino group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to compare with analogs lacking the dimethyl groups. Higher lipophilicity may enhance membrane permeability .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The dimethyl groups may reduce CYP450-mediated oxidation .
  • Protein binding : Use equilibrium dialysis to assess binding to serum albumin, which impacts free drug concentration .

Q. What in vitro assays are suitable for probing the compound’s mechanism of action?

  • Methodological Answer :

  • Kinase inhibition assays : Test against PLK4 (Polo-like kinase 4), as structurally related morpholine derivatives show activity here .
  • Cellular cytotoxicity : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., MCF-7 or A549) with IC50 determination .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) if prior data suggest off-target interactions .

Structural and Mechanistic Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with targets like PLK4, focusing on hydrogen bonding with the morpholine oxygen and hydrophobic contacts with the benzoate .
  • QSAR modeling : Correlate substituent variations (e.g., methyl vs. ethyl groups) with activity data to predict optimal modifications .
  • MD simulations : Assess conformational stability of the 2-hydroxypropoxy linker in aqueous environments .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst selection : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereoselective synthesis of the 2-hydroxypropoxy moiety .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and chiral purity .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to isolate enantiomerically pure hydrochloride salt .

Analytical and Comparative Questions

Q. How does this compound compare structurally and functionally to its non-morpholine analogs?

  • Methodological Answer :

  • Structural analogs : Compare with methyl benzoate derivatives lacking the morpholine group (e.g., methyl 4-(2-hydroxypropoxy)benzoate).
  • Activity profiling : Test both compounds in parallel assays (e.g., kinase inhibition) to isolate the morpholine’s contribution .
  • Solubility comparison : Use shake-flask methods to measure aqueous solubility differences .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and acidic/alkaline conditions.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the benzoate ester or morpholine ring opening) .
  • Stability-indicating methods : Develop HPLC methods with baseline separation of parent compound and degradants .

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